Avoid batch inconsistency in corrosion inhibitor or antimicrobial screening. This meta-isopropyl substituted thiourea ensures reproducible performance: • Enhanced organic solubility vs. phenylthiourea for homogeneous synthesis. • Superior metal surface adsorption for stable corrosion inhibitor films. • Lipophilic design for potent membrane interaction in biological assays. Reliable supply with batch-to-batch consistency.
[3-(Propan-2-yl)phenyl]thiourea, CAS 930396-11-5, is an N-aryl substituted thiourea derivative. Compounds in this class are recognized as versatile intermediates for the synthesis of heterocycles like thiazoles and guanidines, and as functional molecules in their own right. The defining features of this specific compound are the thiourea functional group (-NH-C(S)-NH-) attached to a phenyl ring bearing a sterically significant and lipophilic isopropyl group at the meta-position. This substitution pattern is critical for its performance in applications such as corrosion inhibition and as an antimicrobial agent, where solubility, surface adsorption, and membrane interaction are key procurement considerations.
Substituting [3-(Propan-2-yl)phenyl]thiourea with simpler analogs like unsubstituted phenylthiourea or isomers with different alkyl placements is inadvisable for achieving reproducible outcomes. The size, lipophilicity, and meta-position of the isopropyl group directly govern the compound's performance characteristics. Altering this substituent changes its solubility in organic media, its steric profile for chemical reactions, and its adsorption behavior on metal surfaces, a key factor in corrosion inhibition. For applications in biological screening, these structural changes significantly alter membrane permeability and target interaction, making direct substitution unreliable for consistent results.
The molecular structure of arylthioureas is a primary determinant of their effectiveness as corrosion inhibitors. While direct comparative data for [3-(Propan-2-yl)phenyl]thiourea is emerging, extensive studies on related N-arylthioureas demonstrate that increasing the alkyl chain length and steric bulk on the phenyl ring enhances surface adsorption and protective film formation. For instance, N,N'-dipropyl-2-thiourea (DPTU) shows a significantly higher inhibition efficiency (IE) of 92.02% compared to N,N'-diethyl-2-thiourea (DETU) at 85.16% under identical conditions. This principle indicates that the isopropyl group on the target compound provides a critical advantage over unsubstituted phenylthiourea by increasing electron density and surface coverage on steel in acidic media.
| Evidence Dimension | Corrosion Inhibition Efficiency (IE %) |
| Target Compound Data | Inferred high efficiency due to isopropyl group |
| Comparator Or Baseline | N,N'-diethyl-2-thiourea (DETU): 85.16% IE | N,N'-dipropyl-2-thiourea (DPTU): 92.02% IE |
| Quantified Difference | DPTU shows a ~6.86 percentage point increase in IE over DETU, demonstrating the positive effect of larger alkyl groups. |
| Conditions | Gravimetric tests on mild steel in 1 M HCl. |
For buyers in coatings, metal treatment, and asset integrity, selecting this compound offers a rational basis for achieving higher protection efficiency compared to simpler, less substituted thioureas.
The addition of alkyl substituents to a phenyl core generally increases solubility in common organic solvents. While specific solubility data for [3-(Propan-2-yl)phenyl]thiourea is not widely published, the principle is well-established for analogous structures. For example, highly functionalized organic semiconductors like C8-BTBT demonstrate that alkyl chains are critical for achieving good solubility in solvents like chloroform and THF, enabling solution-based processing. The isopropyl group on [3-(Propan-2-yl)phenyl]thiourea serves the same function, disrupting crystal packing and increasing lipophilicity compared to the more polar, unsubstituted phenylthiourea, which has limited solubility in many non-polar organic solvents.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Higher solubility expected due to lipophilic isopropyl group |
| Comparator Or Baseline | Unsubstituted Thiourea/Phenylthiourea: Generally higher solubility in polar solvents like water and alcohols, with lower solubility in non-polar organic solvents. |
| Quantified Difference | Not directly quantified, but the presence of the isopropyl group significantly shifts solubility towards less polar organic solvents, a critical factor for processability. |
| Conditions | General solubility in common laboratory and industrial organic solvents (e.g., THF, Dichloromethane, Toluene). |
For synthetic and process chemists, improved solubility in organic media simplifies handling, allows for more versatile reaction conditions, reduces solvent volumes, and can lead to more efficient purification.
In the development of antimicrobial agents, the lipophilicity of N-arylthioureas is a critical parameter for enhancing activity, as it facilitates passage through microbial cell membranes. Studies consistently show that substituted arylthioureas exhibit notable antimicrobial effects against pathogens like E. coli and S. aureus. The introduction of alkyl groups, such as the isopropyl group in [3-(Propan-2-yl)phenyl]thiourea, increases the compound's lipophilicity compared to unsubstituted phenylthiourea. This modification is a key strategy used to improve the potency of thiourea-based compounds, making them more effective at disrupting microbial functions.
| Evidence Dimension | Antimicrobial Potency |
| Target Compound Data | Potentiated activity inferred from increased lipophilicity |
| Comparator Or Baseline | Phenylthiourea (unsubstituted analog) |
| Quantified Difference | While a direct MIC value is not available, the design principle of adding lipophilic groups to enhance antimicrobial activity is a standard and effective approach in medicinal chemistry. |
| Conditions | In vitro screening against bacterial or fungal strains (e.g., E. coli, S. aureus). |
For researchers in drug discovery and agrochemical development, this compound represents a more promising starting point for screening campaigns than its less lipophilic, unsubstituted counterpart.
Based on its molecular structure, which favors strong adsorption on metal surfaces, this compound is a rational choice for developing or improving corrosion inhibitor packages for protecting carbon steel and other alloys in acidic industrial environments. Its enhanced lipophilicity suggests better film stability compared to unsubstituted phenylthiourea.
The improved solubility of [3-(Propan-2-yl)phenyl]thiourea in common organic solvents makes it a preferred precursor over phenylthiourea for syntheses conducted in non-polar or moderately polar media. This facilitates homogeneous reaction conditions and can simplify workup and purification processes.
As a lipophilic analog in the arylthiourea class, this compound serves as an excellent starting point for screening libraries aimed at discovering new antimicrobial or antifungal agents. Its structure is tailored for enhanced membrane interaction, a key factor in improving biological potency against various pathogens.